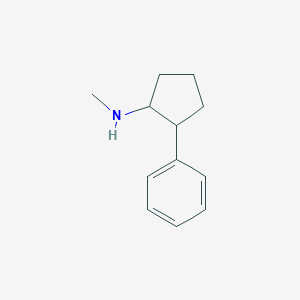

N-methyl-2-phenylcyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

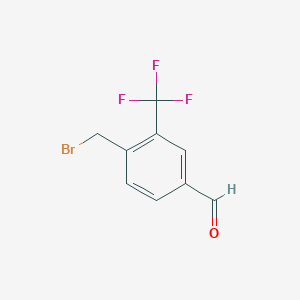

N-methyl-2-phenylcyclopentan-1-amine is a chemical compound with the CAS Number: 1250089-45-2 . It has a molecular weight of 175.27 and its IUPAC name is N-methyl-2-phenylcyclopentanamine . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of amines like N-methyl-2-phenylcyclopentan-1-amine often involves reactions such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

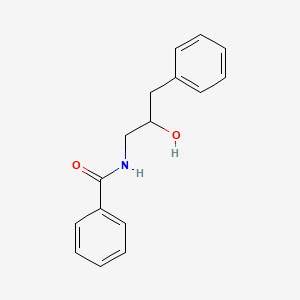

The molecular structure of N-methyl-2-phenylcyclopentan-1-amine can be represented by the InChI code: 1S/C12H17N/c1-13-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3 . This indicates that the molecule consists of a cyclopentane ring with a phenyl group and a methylamine group attached.Chemical Reactions Analysis

Amines like N-methyl-2-phenylcyclopentan-1-amine can undergo a variety of reactions. They can act as nucleophiles in reactions with alkyl halides . They can also react with carbonyls to form imines . Other reactions include those with acid chlorides to form amides , and with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis

N-methyl-2-phenylcyclopentan-1-amine is a liquid at room temperature . The hydrogens attached to an amine like this one typically appear at 0.5-5.0 ppm in 1H NMR spectra, depending on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Scientific Research Applications

- N-methyl-2-phenylcyclopentan-1-amine could be a potential antioxidant peptide or part of a larger peptide sequence . Further studies are needed to explore its antioxidant properties.

- Researchers have explored 1,2-disubstituted cyclopentadienes (such as N-methyl-2-phenylcyclopentan-1-amine) as precursors for metallocenes. These compounds exhibit interesting reactivity patterns and coordination chemistry .

Antioxidant Peptides Research

Metallocene Synthesis and Catalysis

Safety and Hazards

N-methyl-2-phenylcyclopentan-1-amine has been classified with the hazard statements H315, H318, and H335 . This means it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of N-methyl-2-phenylcyclopentan-1-amine are currently unknown. This compound is structurally similar to certain psychostimulant drugs , suggesting it may interact with similar targets, such as monoamine transporters or receptors.

Mode of Action

If it acts similarly to related psychostimulants, it may increase the levels of certain neurotransmitters in the brain by inhibiting their reuptake or stimulating their release . This could result in enhanced neurotransmission and changes in neuronal activity.

Biochemical Pathways

The biochemical pathways affected by N-methyl-2-phenylcyclopentan-1-amine are not well defined. If it acts on monoamine transporters or receptors, it could potentially affect pathways involving neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters play key roles in various physiological processes, including mood regulation, alertness, and motor control .

Result of Action

If it acts as a psychostimulant, it could potentially enhance neurotransmission and alter neuronal activity, leading to changes in mood, alertness, and other physiological processes . .

Action Environment

The action, efficacy, and stability of N-methyl-2-phenylcyclopentan-1-amine could be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other substances that could interact with the compound. External factors, such as storage conditions, could also affect the compound’s stability .

properties

IUPAC Name |

N-methyl-2-phenylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-13-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVNXKJFTDTWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-phenylcyclopentan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)

![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)

![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)

![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)

![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)